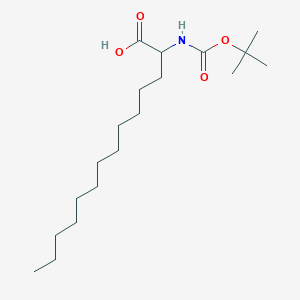
ACIDE DNP-DL-GLUTAMIQUE
Vue d'ensemble
Description
2-(2,4-Dinitroanilino)pentanedioic acid (DNPD) is a dinitroaniline derivative that has been used in many scientific applications and research experiments. DNPD is a versatile compound that can be used for a wide range of purposes, both in the laboratory and in the field. It has been used in the synthesis of various compounds, such as polymers, and has also been used in drug delivery systems. DNPD is also known to act as an antioxidant, and has been studied for its potential to slow the oxidation of lipids and proteins.
Applications De Recherche Scientifique
Acide DNP-DL-glutamique : Applications de recherche scientifique
Systèmes d’administration de médicaments : L’this compound peut être utilisé dans les systèmes d’administration de médicaments en raison de son potentiel de conjugaison avec des agents thérapeutiques. La capacité du composé à se lier aux médicaments pourrait améliorer le ciblage et la libération des médicaments dans l’organisme.
Spectroscopie térahertz : Les caractéristiques d’absorption uniques des acides aminés comme l’acide DL-glutamique dans la gamme térahertz suggèrent que l’this compound pourrait être étudié pour ses pics d’empreinte d’absorption térahertz, ce qui contribuerait à la recherche qualitative et quantitative .
Marquage isotopique : Des versions isotopiquement marquées de l’acide DL-glutamique sont utilisées en recherche scientifique pour le traçage des voies métaboliques et l’étude de la cinétique enzymatique. L’this compound pourrait servir un objectif similaire, fournissant des informations sur les processus biochimiques .
Développement de biocapteurs : L’intégration d’enzymes comme la glutamate déshydrogénase avec des matériaux comme l’or nanopreux indique que l’this compound pourrait faire partie de systèmes de biocapteurs pour la détection du glutamate ou des métabolites apparentés .
Mécanisme D'action
Target of Action
DNP-DL-Glutamic Acid, also known as 2-(2,4-Dinitroanilino)pentanedioic acid or N-(2,4-Dinitrophenyl)-DL-glutamic acid, primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system and are involved in learning and memory processes .
Mode of Action
The compound interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . This interaction leads to changes in the transmission of signals in the nervous system .
Biochemical Pathways
DNP-DL-Glutamic Acid affects the glutamine metabolic pathway . This pathway is critical for cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism involves complex and dynamic regulations, and glutamine plays various essential roles in almost every cell in the body .
Pharmacokinetics
Studies on similar compounds, such as 2,4-dinitrophenol, suggest that these compounds exhibit significantnonlinear pharmacokinetics . This nonlinearity has been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The activation of glutamate receptors by DNP-DL-Glutamic Acid can lead to various molecular and cellular effects. For instance, it can enhance the excitatory neurotransmission in the nervous system, which can influence learning and memory processes . Moreover, the impact on the glutamine metabolic pathway can affect cell biosynthesis and bioenergetics .
Action Environment
The action, efficacy, and stability of DNP-DL-Glutamic Acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other molecules, pH levels, and temperature.
Analyse Biochimique
Biochemical Properties
It is known that glutamic acid, a component of DNP-DL-GLUTAMIC ACID, plays a vital role in the biosynthesis of nucleic acids and proteins . It is involved in various metabolic pathways and interacts with a number of enzymes, proteins, and other biomolecules
Cellular Effects
Glutamate, derived from glutamic acid, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Glutamate, a component of DNP-DL-GLUTAMIC ACID, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that DNP-DL-GLUTAMIC ACID is involved in are not well characterized. Glutamate, a component of DNP-DL-GLUTAMIC ACID, is known to be involved in several metabolic pathways, including the synthesis of various metabolites
Propriétés
IUPAC Name |
2-(2,4-dinitroanilino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHTRVUNPZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297200 | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1655-48-7 | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1655-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)












